2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate is an organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to an ethyl pivalate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate typically involves the esterification of 2-(Benzo[d][1,3]dioxol-5-yl)ethanol with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-(Benzo[d][1,3]dioxol-5-yl)ethanol.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)acetic acid
- 2-(Benzo[d][1,3]dioxol-5-yl)ethanol
- 5-(Benzo[d][1,3]dioxol-5-yl)methyl-4-(tert-butyl)thiazol-2-amine
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)13(15)16-7-6-10-4-5-11-12(8-10)18-9-17-11/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
YPTVECNSCXBRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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